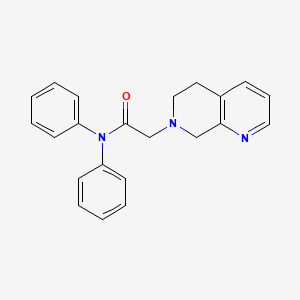
2-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)-N,N-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)-N,N-diphenylacetamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a naphthyridine ring system fused with a diphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)-N,N-diphenylacetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable naphthyridine derivative, the compound can be synthesized through a series of reactions involving amide formation, cyclization, and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of industrial-grade reagents, continuous flow reactors, and automated systems to monitor and control reaction parameters. The purification process may involve techniques such as crystallization, distillation, and chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)-N,N-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine amines. Substitution reactions can lead to various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)-N,N-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 2-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)-N,N-diphenylacetamide can be compared with other similar compounds, such as:
- 8-Ethyl-8-(3-methylphenyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxamide
- tert-Butyl 3-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific combination of the naphthyridine ring and diphenylacetamide moiety, which imparts distinct chemical and biological characteristics.
Propiedades
Número CAS |
827309-49-9 |
|---|---|
Fórmula molecular |
C22H21N3O |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-(6,8-dihydro-5H-1,7-naphthyridin-7-yl)-N,N-diphenylacetamide |
InChI |
InChI=1S/C22H21N3O/c26-22(17-24-15-13-18-8-7-14-23-21(18)16-24)25(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-12,14H,13,15-17H2 |
Clave InChI |
JDWXLZSVEHOTNB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C=CC=N2)CC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


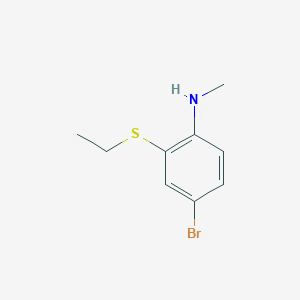
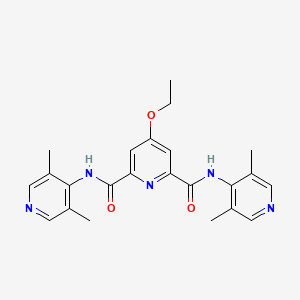

![N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide](/img/structure/B14212277.png)
![3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid](/img/structure/B14212281.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14212289.png)
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14212297.png)
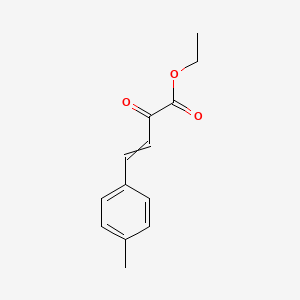
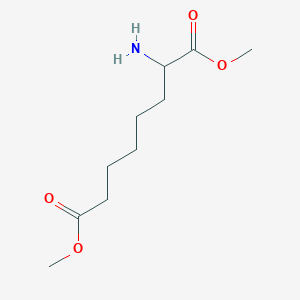

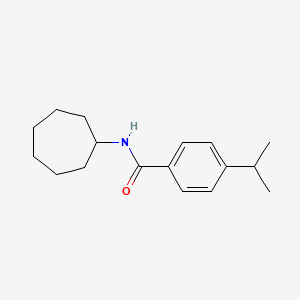
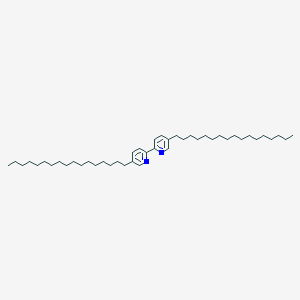
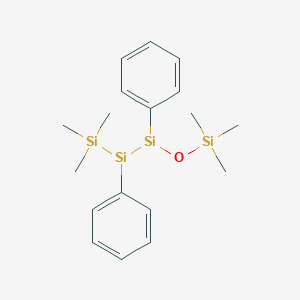
![3-[5-(4-Chloroanilino)pyridin-3-yl]phenol](/img/structure/B14212346.png)
